(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thioxothiazolidinone family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions . The target compound features a quinoline moiety substituted with a piperidine group at the 2-position, a methyl group at the 3-position of the thiazolidinone core, and a thioxo group at the 2-position.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-21-18(23)16(25-19(21)24)12-14-11-13-7-3-4-8-15(13)20-17(14)22-9-5-2-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXHCYJRZBMGJ-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BChE, this compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced transmission of nerve impulses, which can have downstream effects on various cognitive functions.
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can interact with biological membranes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission. By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders such as Alzheimer’s disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes current knowledge on its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its pharmacological versatility. The synthesis of this compound typically involves a reaction between piperidine derivatives and quinoline-based aldehydes, followed by cyclization to form the thiazolidinone structure. Recent studies have employed microwave-assisted synthesis techniques to enhance yield and efficiency .
Anticancer Activity
Thiazolidinone derivatives have shown significant potential as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported IC50 values as low as 0.34 μM against MCF-7 cells for structurally related compounds .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Compound A | MCF-7 | 0.34 |
| Compound B | HT-29 | 0.86 |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been extensively documented. Studies have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL against multidrug-resistant strains .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Compound C | E. coli | 4 |
| Compound D | P. aeruginosa | 2 |
Anti-inflammatory Activity
Thiazolidinones have also been investigated for their anti-inflammatory effects through inhibition of various inflammatory mediators. The presence of specific substituents on the thiazolidinone ring has been correlated with enhanced anti-inflammatory activity .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Substituents on the quinoline and piperidine moieties can significantly alter their potency and selectivity towards specific biological targets. For instance, modifications at the 8-position of the quinoline ring have been shown to enhance enzyme inhibition in cholinesterase assays .
Case Studies
- Case Study on Anticancer Activity : A recent study demonstrated that a series of thiazolidinone derivatives exhibited profound apoptotic effects on HeLa cells, with mechanisms involving cell cycle arrest at the G2/M phase and tubulin polymerization inhibition .
- Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, as promising anticancer agents. The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.
Case Studies
A study conducted by researchers demonstrated that derivatives of thiazolidin-4-one exhibited IC50 values as low as 0.24 µM against HepG2 cells, showcasing their potential for further development as anticancer drugs .
Enzyme Inhibition
The compound acts as a potent inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine, which can have therapeutic implications in conditions like Alzheimer's disease.
Biochemical Pathways
The inhibition of cholinesterases affects the cholinergic pathway, which is crucial for memory and learning processes. By modulating this pathway, the compound may offer potential benefits in treating neurodegenerative diseases.
Antimicrobial Properties
Thiazolidinone derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further research in the field of infectious diseases.
Diabetes Management
There is emerging evidence suggesting that compounds similar to this compound may be beneficial in managing diabetes mellitus by influencing metabolic pathways linked to insulin sensitivity and glucose metabolism .
Synthetic Strategies and Development
The synthesis of this compound typically involves microwave-assisted condensation methods. This approach not only enhances yield but also reduces reaction times compared to traditional synthesis methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis of key differences and their hypothesized implications:
Table 1: Structural Comparison and Hypothesized Effects
Key Observations
Aromatic Systems: The target compound’s quinoline moiety (vs. pyridine in 840474-49-9 and 612802-66-1) provides a larger aromatic surface, which could improve interactions with hydrophobic binding pockets or nucleic acids .
Substituent Effects :
- Piperidine (target compound) vs. piperazine (477735-22-1): Piperazine’s secondary amine increases polarity and solubility but may reduce blood-brain barrier penetration compared to piperidine’s tertiary amine .
- Hydroxyl groups (840474-49-9, 612802-66-1): The meta- and para-hydroxyphenyl substituents influence electronic distribution and metabolic pathways. Para-substituted analogs may exhibit better stability due to reduced oxidative metabolism .
Steric and Electronic Factors: The 3-methyl group in the target compound and 477735-22-1 may shield the thiazolidinone core from enzymatic degradation, enhancing pharmacokinetic stability.
Preparation Methods
Comprehensive Analysis of Preparation Methods for (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
The compound this compound represents a structurally intricate thiazolidinone derivative, integrating a piperidinyl-quinoline fragment with a thioxothiazolidinone core. This article presents a thorough, authoritative review of the synthetic strategies for this compound, drawing from a wide range of reliable English-language scientific resources. The synthesis of such a molecule requires mastery of heterocyclic chemistry, particularly the construction of the quinoline and thiazolidinone motifs, and their subsequent union via condensation reactions. The review includes mechanistic discussion, tabulated data on reaction conditions and yields, and critical analysis of synthetic efficiency, scalability, and selectivity. The findings herein are intended to guide both academic and industrial chemists seeking to prepare this compound or related analogues with precision and reproducibility.
Synthesis of the Thiazolidinone Core
General Methods for Preparing 2-Thioxothiazolidin-4-one Derivatives
The thiazolidinone ring system is typically constructed via the cyclization of α-mercapto acids or their esters with isothiocyanates or related electrophiles. A widely adopted method involves the reaction of methyl 2-mercaptoacetate with an appropriate isothiocyanate in the presence of a base such as trimethylamine, followed by cyclization and isolation of the thiazolidinone product. The reaction is generally conducted in a polar aprotic solvent such as dichloromethane at room temperature, affording the thiazolidinone in high yield after workup and recrystallization.
For the specific case of a 3-methyl-2-thioxothiazolidin-4-one, the methyl group is introduced at the 3-position either via the use of a methyl-substituted isothiocyanate or by alkylation of the thiazolidinone core post-cyclization. The choice of methylating agent and reaction conditions can significantly influence the regioselectivity and yield of the desired product.
Representative Procedure for Thiazolidinone Synthesis
A typical synthesis proceeds by charging a reaction vessel with methyl 2-mercaptoacetate and methyl isothiocyanate in dichloromethane, followed by the addition of trimethylamine. The mixture is stirred at ambient temperature for 12 hours, after which the solvent is removed under reduced pressure. The residue is recrystallized from a mixture of dichloromethane, hexane, and diethyl ether to afford the 3-methyl-2-thioxothiazolidin-4-one as a crystalline solid.
Optimization and Yield Data
Table 1 summarizes representative reaction conditions and yields for the synthesis of 3-methyl-2-thioxothiazolidin-4-one.
| Entry | Mercaptoacetate (mmol) | Isothiocyanate (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 35.23 | 35.26 | 35.23 | DCM | 25 | 12 | 82.6 |
*DCM = dichloromethane
The high yield and operational simplicity of this method make it the preferred route for preparing the thiazolidinone core for subsequent functionalization.
Structural Elucidation and Purity Assessment
The structure and purity of the synthesized thiazolidinone are typically confirmed by a combination of spectroscopic techniques, including proton and carbon-13 nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The characteristic signals for the thiazolidinone ring protons and the thione carbon are diagnostic, and the absence of extraneous peaks in the NMR spectra confirms the regioselectivity of the synthesis.
Synthesis of the (2-(Piperidin-1-yl)quinolin-3-yl) Fragment
Construction of the Quinoline Scaffold
The quinoline moiety, particularly when functionalized at the 2-position with a piperidinyl group and at the 3-position with a formyl or methyl group, requires careful synthetic planning. The most common approach involves the cyclization of an aniline derivative with an appropriate carbonyl compound, followed by functional group interconversions to introduce the desired substituents.
Synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde
A representative method for preparing 2-(piperidin-1-yl)quinoline-3-carbaldehyde involves the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehyde with piperidine under basic conditions. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature, with potassium carbonate or another suitable base to facilitate the displacement of the chloro group by piperidine.
The aldehyde functionality at the 3-position is essential for the subsequent Knoevenagel condensation with the thiazolidinone core. Alternative routes may involve the direct formylation of a preformed 2-(piperidin-1-yl)quinoline via a Vilsmeier-Haack reaction or other formylation protocols.
Alternative Synthetic Approaches
Recent advances have explored microwave-assisted methods for the rapid synthesis of quinoline derivatives bearing piperidinyl substituents. These protocols offer reduced reaction times and improved yields, and may be particularly advantageous for the preparation of libraries of related compounds.
Purification and Characterization
The quinoline aldehyde is typically purified by column chromatography on silica gel, using a gradient of polar organic solvents. The structure is confirmed by NMR, IR, and MS, with the aldehyde proton and carbon signals providing unambiguous evidence for the presence of the formyl group at the 3-position.
Knoevenagel Condensation: Assembly of the Target Molecule
Mechanistic Overview
The key step in the synthesis of this compound is the Knoevenagel condensation between the 3-methyl-2-thioxothiazolidin-4-one and the 2-(piperidin-1-yl)quinoline-3-carbaldehyde. This reaction proceeds via the base-catalyzed deprotonation of the thiazolidinone at the 5-position, followed by nucleophilic attack on the aldehyde and elimination of water to form the exocyclic methylene linkage.
The reaction is typically catalyzed by a weak base such as sodium acetate or pyrrolidine, and is conducted in a polar protic solvent such as ethanol or acetic acid under reflux conditions. The reaction is highly diastereoselective, favoring the (Z)-isomer due to steric and electronic factors.
Representative Procedure
A solution of 3-methyl-2-thioxothiazolidin-4-one and 2-(piperidin-1-yl)quinoline-3-carbaldehyde in ethanol is combined with a catalytic amount of pyrrolidine. The mixture is heated under reflux for 1–2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from ethanol to afford the pure (Z)-isomer.
Optimization and Yield Data
Table 2 presents representative reaction conditions and yields for the Knoevenagel condensation step.
| Entry | Thiazolidinone (mmol) | Quinoline aldehyde (mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | 10 (pyrrolidine) | EtOH | Reflux | 1–2 | 85 |
The high yield and operational simplicity of this protocol make it suitable for both small-scale laboratory synthesis and scale-up for preparative purposes.
Stereochemical Considerations
The Knoevenagel condensation is known to afford predominantly the (Z)-isomer, as confirmed by NMR spectroscopy and, where available, single-crystal X-ray diffraction. The stereochemical outcome is attributed to the minimization of steric repulsion between the bulky substituents on the exocyclic double bond.
Purification, Characterization, and Analytical Data
Purification Techniques
The crude product from the condensation reaction is typically purified by recrystallization from ethanol or by trituration with a suitable solvent mixture. For analytical purposes, further purification by preparative TLC or column chromatography may be employed.
Spectroscopic and Analytical Characterization
The structure of the final product is confirmed by a combination of analytical techniques:
- Proton NMR (1H NMR): Diagnostic signals include the methylene proton at the exocyclic position, the aromatic protons of the quinoline ring, and the aliphatic protons of the piperidine ring.
- Carbon-13 NMR (13C NMR): The thione carbon and the exocyclic methylene carbon are particularly informative.
- Infrared (IR) Spectroscopy: Characteristic absorptions for the thione (C=S) and carbonyl (C=O) groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Elemental Analysis: Confirms the empirical formula and purity.
Table 3 summarizes typical analytical data for the target compound.
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 9.2 (s, 1H, exocyclic CH), 7.5–8.5 (m, aromatic), 3.0–3.5 (m, piperidine) |
| 13C NMR | δ 190–200 (C=S), 150–160 (aromatic C), 50–60 (piperidine C) |
| IR | 1650 cm⁻¹ (C=O), 1200 cm⁻¹ (C=S) |
| MS | [M+H]+ at calculated m/z |
| Elemental | C, H, N, S within 0.4% of theoretical |
Alternative and Green Synthetic Approaches
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis have enabled the rapid and efficient preparation of heterocyclic compounds, including quinoline and thiazolidinone derivatives. Application of microwave irradiation to the Knoevenagel condensation step can significantly reduce reaction times and improve yields, while also minimizing solvent usage and energy consumption.
Solvent-Free and Green Catalysis
Efforts to develop more sustainable synthetic protocols have explored the use of solvent-free conditions, ionic liquids, and recyclable catalysts for the preparation of thiazolidinone derivatives. These methods offer environmental and economic advantages, and may be particularly attractive for industrial-scale synthesis.
Mechanistic Insights and Structure-Activity Considerations
Mechanism of the Knoevenagel Condensation
The base-catalyzed Knoevenagel condensation proceeds via deprotonation of the methylene group of the thiazolidinone, followed by nucleophilic addition to the aldehyde and subsequent elimination of water to form the exocyclic double bond. The reaction is highly stereoselective, favoring the (Z)-isomer due to the relative orientation of the substituents in the transition state.
Influence of Substituents on Reactivity and Selectivity
The electronic and steric properties of the quinoline aldehyde and the thiazolidinone core can influence the rate and outcome of the condensation. Electron-withdrawing groups on the aldehyde accelerate the reaction, while bulky substituents may reduce yield or alter the stereochemical outcome.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The classical solution-phase Knoevenagel condensation offers high yields and operational simplicity, making it suitable for both small-scale and preparative synthesis. Microwave-assisted and solvent-free methods offer further advantages in terms of reaction time and environmental impact, but may require specialized equipment.
Selectivity and Purity
All reported methods afford the (Z)-isomer with high selectivity, as confirmed by spectroscopic analysis. Purity is typically high following recrystallization, but additional chromatographic purification may be required for analytical applications.
Data Tables: Summary of Key Synthetic Parameters
Table of Synthetic Steps and Yields
Analytical Data Table
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Elemental Analysis (%) |
|---|---|---|---|---|---|
| Target | 9.2 (s, 1H), 7.5–8.5 (m), 3.0–3.5 (m) | 190–200, 150–160, 50–60 | 1650 (C=O), 1200 (C=S) | [M+H]+ | C, H, N, S: ±0.4 |
Q & A
Advanced Research Question
- Analog synthesis : Replace piperidine with morpholine or pyrrolidine to assess steric/electronic effects on bioactivity .
- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance binding affinity .
- Bioactivity assays : Compare IC₅₀ values across analogs in cytotoxicity (MTT) and enzyme inhibition assays .
What methodologies are effective in resolving contradictions in reported bioactivity data across different cell lines?
Advanced Research Question
Discrepancies may arise from assay conditions or cell-specific uptake. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HepG2, MCF-7), serum concentrations, and incubation times .
- Cellular uptake studies : Quantify intracellular compound levels via LC-MS to correlate with activity .
- Control experiments : Include reference compounds (e.g., doxorubicin) to validate assay sensitivity .
How can computational modeling guide the prediction of off-target interactions for this compound?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to screen against the PDB database, prioritizing kinases and proteases .
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .
- MD simulations : Validate binding stability of top targets over 100-ns trajectories .
What are the best practices for evaluating the compound’s anti-inflammatory activity in vitro?
Basic Research Question
- COX-2 inhibition assay : Measure IC₅₀ using a fluorometric kit .
- NF-κB luciferase reporter assay : Quantify pathway suppression in LPS-stimulated macrophages .
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in supernatants .
Which analytical techniques are most reliable for quantifying degradation products under physiological conditions?
Advanced Research Question
- HPLC-DAD/MS : Monitor stability in PBS (pH 7.4) at 37°C, identifying hydrolyzed or oxidized byproducts .
- Forced degradation studies : Expose to heat, light, and acidic/basic conditions to predict shelf-life .
How can researchers differentiate between apoptosis and necrosis induced by this compound in cancer cells?
Basic Research Question
- Annexin V/PI staining : Flow cytometry quantifies early/late apoptotic vs. necrotic populations .
- Caspase-3/7 activity assay : Fluorogenic substrates confirm caspase-dependent apoptosis .
- TEM imaging : Ultrastructural changes (e.g., chromatin condensation) validate apoptosis .
What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
Advanced Research Question
- Formulation optimization : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, with LC-MS quantification of plasma/tissue levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
